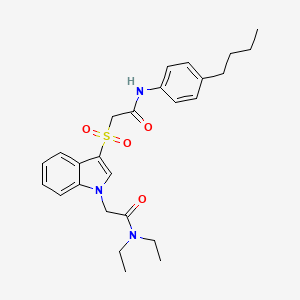![molecular formula C19H20F2N4O3S B2862513 N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide CAS No. 1251600-69-7](/img/structure/B2862513.png)
N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules known as [1,2,4]triazolo[4,3-a]quinoxalines . These molecules have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their DNA intercalation activities as anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxalines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Applications De Recherche Scientifique
Antidepressant Potential and Adenosine Receptor Antagonism
A study identified that a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally related to N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide, exhibited potent antidepressant properties. These compounds were effective in reducing immobility in Porsolt's behavioral despair model in rats upon acute administration, indicating their potential as rapid-acting antidepressant agents. Moreover, these compounds showed high affinity and selectivity to adenosine A1 and A2 receptors, suggesting their role as adenosine receptor antagonists. This activity is linked to their antidepressant effects and highlights the significance of adenosine receptor modulation in depression treatment (Sarges et al., 1990).
AMPA Receptor Antagonism
Another research avenue involves the synthesis and biological evaluation of quinoxaline derivatives as selective AMPA receptor antagonists. Analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) were investigated, with some showing potent and selective antagonist activity at the AMPA receptor. These findings are significant for developing treatments for neurological conditions, such as epilepsy and neurodegenerative diseases, where AMPA receptor modulation plays a crucial role (Catarzi et al., 2004).
Novel Synthesis Methods
Research has also been conducted on novel synthesis methods for triazoloquinoxaline derivatives. One study described a simple and efficient approach for synthesizing [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones, employing a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide. This methodology highlights the versatility of these compounds in chemical synthesis and their potential application in developing new therapeutic agents (Yan et al., 2012).
Anticancer Activity
Another study focused on the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements essential for anticancer activity. Some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, underscoring the potential of triazoloquinoxaline derivatives in cancer therapy (Reddy et al., 2015).
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[4,3-a]quinoxalines involves DNA intercalation . This means that these molecules can insert themselves between the base pairs of the DNA helix, which can interfere with processes such as DNA replication and transcription. This property is often exploited in the design of anticancer drugs .
Orientations Futures
Propriétés
IUPAC Name |
8-(azepan-1-ylsulfonyl)-2-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O3S/c20-15-10-14(11-16(21)12-15)13-25-19(26)24-9-5-6-17(18(24)22-25)29(27,28)23-7-3-1-2-4-8-23/h5-6,9-12H,1-4,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREMHTGKOHBXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)
![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)
![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)




![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2862441.png)

![N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2862446.png)

![ethyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2862448.png)
![Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate](/img/structure/B2862449.png)
